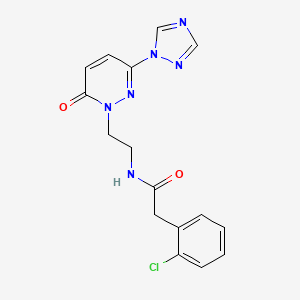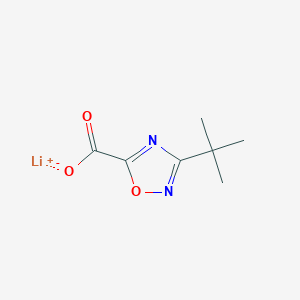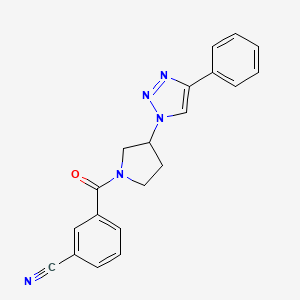
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group attached to the 1,2,3-triazole ring is a common aromatic ring found in many organic compounds . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom. The benzonitrile group consists of a benzene ring attached to a nitrile group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring and phenyl group would contribute to the aromaticity of the molecule. The pyrrolidine ring would introduce a degree of cyclic strain into the molecule. The carbonyl group and nitrile group are polar, which could result in the molecule having distinct polar and nonpolar regions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The 1,2,3-triazole ring is generally considered to be stable under a wide range of conditions . The carbonyl group and nitrile group could potentially undergo various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carbonyl group and nitrile group could result in the compound having a relatively high boiling point and being soluble in polar solvents .Scientific Research Applications
Anticancer Research
This compound, containing the 1,2,3-triazole moiety, has shown significant potential in anticancer research. Triazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit colony formation, making them promising candidates for developing new anticancer drugs .
Antimicrobial Agents
The 1,2,3-triazole ring is a crucial structure in the development of antimicrobial agents. Compounds with this moiety have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. This makes them valuable in the fight against resistant microbial strains .
Drug Discovery and Development
The structural features of 1,2,3-triazoles, such as their stability and ability to form hydrogen bonds, make them ideal for drug discovery. They can mimic amide bonds, which are common in many biologically active molecules. This compound can be used as a scaffold in the design of new pharmaceuticals, enhancing the pharmacokinetic and pharmacodynamic properties of drugs .
Organic Synthesis
In organic synthesis, 1,2,3-triazoles are used as building blocks for constructing complex molecules. The compound can be utilized in various synthetic pathways to create new materials and chemicals with desired properties. Its stability and reactivity make it a versatile tool in synthetic chemistry .
Chemical Biology
This compound can be employed in chemical biology for bioconjugation and labeling studies. The triazole ring can be introduced into biomolecules to study their interactions and functions within biological systems. This application is crucial for understanding cellular processes and developing new diagnostic tools .
Materials Science
In materials science, 1,2,3-triazole derivatives are used to develop new materials with unique properties. These materials can be applied in various fields, including electronics, photonics, and nanotechnology. The compound’s ability to form stable structures makes it suitable for creating advanced materials with specific functionalities .
Fluorescent Imaging
The compound can be used in the development of fluorescent probes for imaging applications. Triazole-containing compounds are known for their fluorescent properties, which can be exploited to visualize biological processes in real-time. This application is valuable in both research and clinical diagnostics .
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to design and synthesize new supramolecular assemblies. The triazole ring’s ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent candidate for creating complex molecular architectures. These assemblies have applications in drug delivery, catalysis, and molecular recognition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-12-15-5-4-8-17(11-15)20(26)24-10-9-18(13-24)25-14-19(22-23-25)16-6-2-1-3-7-16/h1-8,11,14,18H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHAMLDRRCTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

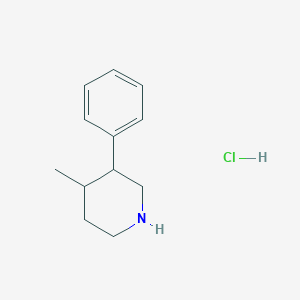

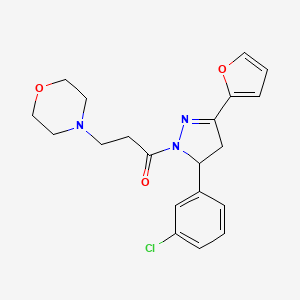
![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)
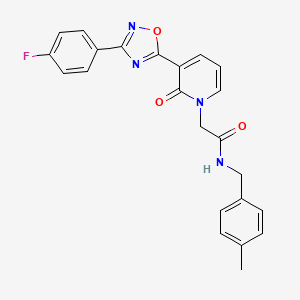
![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)
